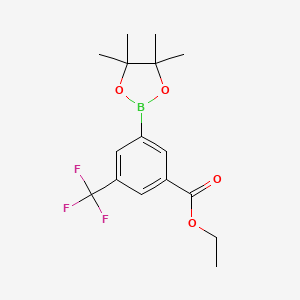
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a boronate ester and a trifluoromethyl group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Phenols: Formed from the oxidation of the boronate ester.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronate ester used in Suzuki-Miyaura coupling reactions.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A similar compound with a methyl ester group instead of an ethyl ester group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: The carboxylic acid analog of the compound.
Uniqueness
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate is unique due to the presence of both a boronate ester and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C16H20BF3O4 |
|---|---|
Poids moléculaire |
344.1 g/mol |
Nom IUPAC |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H20BF3O4/c1-6-22-13(21)10-7-11(16(18,19)20)9-12(8-10)17-23-14(2,3)15(4,5)24-17/h7-9H,6H2,1-5H3 |
Clé InChI |
CKQBIXFFUZWUMT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


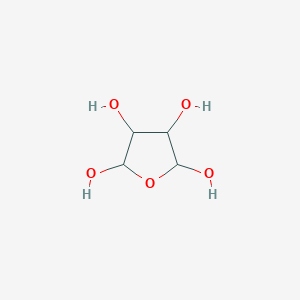
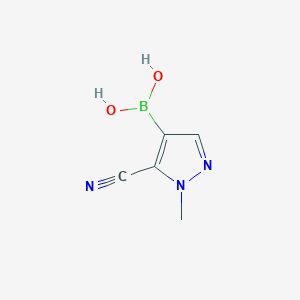
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
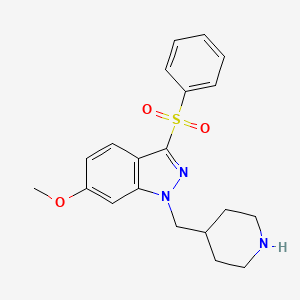
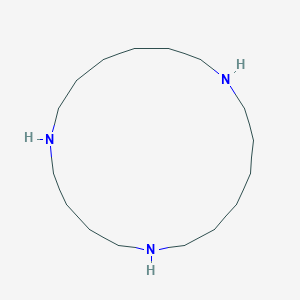
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
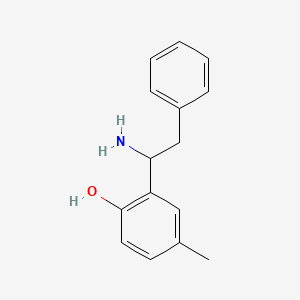
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
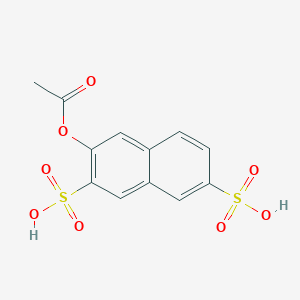
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

